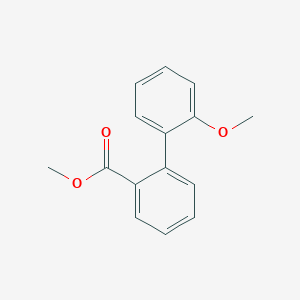

Methyl 2-(2-methoxyphenyl)benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(2-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWBFTULIBZVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470830 | |

| Record name | Methyl 2-(2-methoxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63506-58-1 | |

| Record name | Methyl 2-(2-methoxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 2 2 Methoxyphenyl Benzoate

Retrosynthetic Analysis of the Methyl 2-(2-methoxyphenyl)benzoate Framework

A retrosynthetic analysis of this compound reveals two principal disconnection points, guiding the strategic planning of its synthesis. The most apparent disconnection is at the ester group, leading back to 2-(2-methoxyphenyl)benzoic acid and methanol (B129727). This suggests a direct esterification or transesterification as a final step.

A more central disconnection breaks the biaryl C-C bond. This approach points towards two precursor fragments: a derivative of benzoic acid (or its methyl ester) and a derivative of anisole (B1667542). This strategy leverages powerful transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, to construct the core biaryl structure. The choice between these retrosynthetic pathways often depends on the availability of starting materials, desired scale, and the need to control regioselectivity and manage steric hindrance.

Direct Esterification and Transesterification Strategies

The formation of the methyl ester can be achieved through the direct esterification of 2-(2-methoxyphenyl)benzoic acid with methanol or via transesterification from another ester.

Catalytic Systems for Ester Bond Formation

The esterification of the sterically hindered 2-(2-methoxyphenyl)benzoic acid requires effective catalytic systems to overcome the steric repulsion between the ortho substituents.

Acid Catalysis: Traditional Fischer esterification, employing a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in excess methanol, is a common approach. The mechanism involves protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol. youtube.comuomustansiriyah.edu.iq

Dehydrating Agents: Reagents that facilitate the removal of water can also drive the esterification equilibrium forward. N,N'-Dicyclohexylcarbodiimide (DCC) and other coupling agents are effective but can generate stoichiometric byproducts that require removal.

Alternative Catalysts: For sterically demanding esterifications, more specialized catalysts may be employed. N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of both aryl and alkyl carboxylic acids under mild conditions. nih.gov This metal-free method offers an advantage in terms of simplified purification. nih.gov

Optimization of Reaction Conditions: Temperature, Solvent, and Additives

The efficiency of esterification is highly dependent on the reaction conditions.

Temperature: Higher temperatures generally accelerate the reaction rate. For Fischer esterification, refluxing the reaction mixture is typical. youtube.com Microwave-assisted esterification has also emerged as a technique to significantly reduce reaction times, often in conjunction with catalysts like N-fluorobenzenesulfonimide (NFSi). mdpi.com

Solvent: While excess methanol can serve as both reactant and solvent, in some cases, a co-solvent like methylene (B1212753) chloride may be used to aid solubility and facilitate work-up. uomustansiriyah.edu.iq

Removal of Water: To shift the equilibrium towards the product ester, the continuous removal of water is crucial. This can be achieved by using a Dean-Stark apparatus or by employing a large excess of the alcohol reactant.

Cross-Coupling Approaches for Biaryl Linkage Formation

The formation of the central biaryl bond in this compound is a significant synthetic challenge due to the steric hindrance around the coupling sites. Palladium-catalyzed cross-coupling reactions have become the methods of choice for constructing such bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this could involve the reaction of methyl 2-bromobenzoate (B1222928) with 2-methoxyphenylboronic acid, or alternatively, methyl 2-boronylbenzoate with 2-bromoanisole. The Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boronic acid reagents. nih.govnih.gov The synthesis of a related compound, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, was successfully achieved using a Suzuki reaction with 2-methoxyphenylboronic acid, demonstrating the feasibility of coupling with this sterically hindered boronic acid. mdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound. wikipedia.org This method is known for its high reactivity and can be particularly effective for coupling sterically hindered partners. The synthesis could proceed by coupling methyl 2-halobenzoate with a (2-methoxyphenyl)zinc halide.

A comparative overview of potential cross-coupling partners is presented below:

| Reactant A | Reactant B | Coupling Reaction |

| Methyl 2-bromobenzoate | 2-Methoxyphenylboronic acid | Suzuki-Miyaura |

| Methyl 2-iodobenzoate | 2-Methoxyphenylboronic acid | Suzuki-Miyaura |

| Methyl 2-triflyloxybenzoate | 2-Methoxyphenylboronic acid | Suzuki-Miyaura |

| Methyl 2-bromobenzoate | (2-Methoxyphenyl)zinc chloride | Negishi |

Ligand Design and Catalyst Selection for Efficiency

The success of palladium-catalyzed cross-coupling reactions for sterically hindered substrates is critically dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the active catalytic species, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation.

For the coupling of ortho-substituted aryl halides with ortho-substituted partners, bulky and electron-rich phosphine ligands are generally required. These ligands promote the formation of monoligated, highly reactive palladium(0) species, which are necessary to overcome the steric barrier of the substrates.

Examples of ligand classes that have proven effective in challenging Suzuki-Miyaura couplings include:

Dialkylbiarylphosphines: Ligands such as S-Phos and X-Phos are widely used for their ability to facilitate the coupling of sterically demanding substrates.

Phosphino-triazoles: These have been shown to be effective ligands in the synthesis of sterically congested biaryls. acs.org

Oxaphosphole Ligands: Ligands like AntPhos have demonstrated high reactivity in sterically demanding aryl-alkyl Suzuki-Miyaura couplings. nih.gov

The selection of the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., K₃PO₄, Cs₂CO₃) is also critical for optimizing the reaction yield and minimizing side reactions. For instance, in the synthesis of a sterically hindered biaryl quinoline (B57606) derivative, Pd(dppf)Cl₂ was found to be a suitable catalyst. mdpi.com

Mechanistic Aspects of Cross-Coupling for Aryl-Aryl Bond Formation

The formation of the biaryl core of this compound can be achieved through various cross-coupling reactions. The mechanism of these reactions is crucial for understanding and optimizing the synthesis. A common and powerful method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed reaction between an organoboron compound and an organohalide.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst. nobelprize.org

The choice of ligands on the palladium catalyst is critical and can influence the efficiency of the reaction. Bulky biarylphosphine ligands have been shown to be effective in promoting the C-O cross-coupling for the synthesis of diaryl ethers under milder conditions. nih.gov The size of the substituents on the ligand can directly impact the rate of the coupling reaction. nih.gov

Other Transition Metal-Mediated Syntheses

Beyond the widely used palladium-catalyzed reactions, other transition metals can also mediate the synthesis of biaryl compounds. Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant method for the formation of diaryl ethers. wikipedia.org

The traditional Ullmann ether synthesis involves the reaction of an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper, often in conjunction with ligands, allowing for milder reaction conditions. For instance, the synthesis of 2-methoxydiphenyl ether, a compound structurally similar to the core of this compound, has been successfully achieved using an Ullmann condensation. orgsyn.org

Nickel-catalyzed cross-coupling reactions also offer a valuable alternative for the synthesis of biaryls. These reactions can be particularly useful and sometimes offer different reactivity or selectivity compared to palladium-catalyzed systems.

Directed Ortho-Metalation (DOM) in Aryl Ether Chemistry (if applicable to precursors or direct synthesis)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the context of synthesizing precursors for this compound, DoM can be particularly useful. For example, 2-methoxybenzoic acid can be a key starting material. The carboxylate group, formed in situ by deprotonation with a strong base, can act as a DMG. By treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.org This allows for the introduction of various electrophiles at this position, providing a route to substituted precursors. The methoxy (B1213986) group itself can also serve as a DMG. wikipedia.org This methodology provides a pathway to contiguously substituted 2-methoxybenzoic acid building blocks that would be challenging to prepare by other means. organic-chemistry.org

Functionalization of Precursors and Subsequent Conversion

The synthesis of this compound can also be approached by first synthesizing suitable precursors and then converting them to the final product through functionalization reactions.

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the formation of diaryl ethers, especially when one of the aromatic rings is activated by electron-withdrawing groups. rsc.orglibretexts.org In a potential synthetic route to this compound, a nucleophilic substitution reaction could involve the displacement of a leaving group on one aromatic ring by a phenoxide on the other.

For instance, the reaction of a salt of methyl 2-hydroxybenzoate with an activated 2-haloanisole could yield the target molecule. The success of such a reaction often depends on the nature of the leaving group and the presence of activating substituents on the aryl halide. Aromatic nucleophilic substitution can sometimes follow an unusual course, as seen in the condensation of methyl-2-chloro-3,5-dinitrobenzoate with hindered phenols, which can lead to aryl-3,5-dinitrosalicylates. rsc.org The reaction pathway can involve the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Electrophilic aromatic substitution (EAS) is a classic method for introducing functional groups onto an aromatic ring. While not typically used for the direct formation of the biaryl ether linkage in this case, it can be employed to modify precursors. For example, if starting with methyl benzoate (B1203000), electrophilic substitution reactions like nitration can be performed. The ester group in methyl benzoate is a deactivating, meta-directing group. Therefore, nitration of methyl benzoate would primarily yield methyl 3-nitrobenzoate. Subsequent transformations would be necessary to convert this into a suitable precursor for coupling reactions.

Emerging and Green Synthetic Protocols for this compound and Analogues

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These "green" protocols aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields in many reactions, including the synthesis of diaryl ethers. acs.orgnih.gov For instance, diaryl ethers have been prepared in high yields within minutes by the direct coupling of phenols with electron-deficient aryl halides under microwave irradiation, often without the need for a catalyst. acs.org Microwave-assisted Ullmann diaryl etherification has also been successfully employed for the synthesis of complex heterocyclic scaffolds. nih.govresearchgate.net

Flow chemistry offers another green and efficient alternative to traditional batch synthesis. Continuous flow reactors allow for better control over reaction parameters, improved safety, and easier scalability. acs.org Protocols for decarboxylative biaryl synthesis in continuous flow reactors have been developed, providing a practical route to various biaryl compounds. rsc.org The synthesis of diaryl ethers has also been achieved in continuous flow modes, for example, using a fluoride-mediated SNAr process in supercritical carbon dioxide.

The use of greener solvents is another key aspect of sustainable chemistry. Research has focused on replacing hazardous solvents with more environmentally benign alternatives in common cross-coupling reactions like the Suzuki-Miyaura coupling.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 2 Methoxyphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. For Methyl 2-(2-methoxyphenyl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

High-Resolution ¹H and ¹³C NMR Analysis for Full Structural Assignment

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the molecule's electronic environment and the number of chemically distinct nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical shift, integration, and multiplicity for each proton. The aromatic region (typically δ 6.8-8.0 ppm) would be complex, showing signals for the eight distinct protons on the two phenyl rings. The protons on the methoxy-substituted ring are expected to be more shielded (appear at a lower chemical shift) compared to those on the methyl ester-bearing ring. Two sharp singlets would be expected for the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) protons, likely appearing around δ 3.8 ppm and δ 3.9 ppm, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each of the 15 carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most deshielded, appearing significantly downfield (δ > 165 ppm). The quaternary carbons, including the two directly involved in the biphenyl (B1667301) linkage and the two bearing the substituents, would also be identifiable. The methoxy and methyl ester carbons would appear as sharp signals in the aliphatic region of the spectrum (typically δ 50-60 ppm).

A hypothetical data table for the primary NMR assignments is presented below, based on established chemical shift ranges for similar functional groups.

| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| -COOCH₃ | ~3.9 ppm (singlet, 3H) | ~52 ppm |

| Ar-OCH₃ | ~3.8 ppm (singlet, 3H) | ~56 ppm |

| Aromatic CH | 6.8 - 8.0 ppm (multiplets, 8H) | 110 - 135 ppm |

| Ar-C (quaternary) | - | 125 - 145 ppm |

| Ar-C-O | - | ~157 ppm |

| C=O | - | ~167 ppm |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To resolve the complex aromatic signals and confirm the connectivity of the entire molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons (³J-coupling). It would be crucial for tracing the connectivity of protons within each of the aromatic rings, helping to assign specific protons to their respective positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. Each correlation peak links a specific proton signal to the carbon signal it is attached to, providing definitive C-H assignments.

Variable Temperature NMR for Conformational Dynamics

The rotation around the C-C single bond connecting the two phenyl rings in biphenyl systems can be sterically hindered. This restricted rotation, or atropisomerism, can lead to the existence of different conformers that may interconvert on the NMR timescale.

A Variable Temperature (VT) NMR study would provide insight into these conformational dynamics. At low temperatures, the rotation around the biphenyl bond might become slow enough for distinct signals from different conformers to be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier to rotation, providing critical information about the molecule's flexibility and conformational preferences in solution.

X-ray Crystallography and Solid-State Structural Analysis

While solution-state NMR provides data on dynamic molecular structure, X-ray crystallography offers a precise, static picture of the molecule's conformation and arrangement in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

To perform this analysis, a suitable single crystal of this compound would need to be grown. Single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the two aromatic rings, which quantifies the twist of the biphenyl system in the solid state. This conformation is a result of minimizing steric strain between the ortho substituents while maximizing favorable crystal packing interactions. The analysis would also confirm the syn or anti orientation of the ester and methoxy groups relative to the other ring.

Hypothetical Crystallographic Data Table:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Biphenyl Dihedral Angle | Angle between the planes of the two rings (°) |

| C-C Bond Lengths (Å) | e.g., C(sp²)-C(sp²), C(ar)-C(ar) |

| C-O Bond Lengths (Å) | e.g., C=O, C-O(ester), C-O(ether) |

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State

Beyond the structure of a single molecule, X-ray diffraction reveals how multiple molecules are arranged in the crystal lattice. This supramolecular assembly is governed by a network of non-covalent intermolecular interactions. For this compound, one would analyze the crystal packing for:

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules. These can be parallel-displaced or T-shaped.

C-H···O Interactions: Weak hydrogen bonds where a carbon-bound hydrogen acts as a donor to an oxygen atom (from the carbonyl or methoxy group) on a neighboring molecule.

C-H···π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring of another molecule.

These interactions collectively determine the stability of the crystal lattice and influence the material's bulk properties. Analysis of these forces provides a deeper understanding of how molecular structure dictates solid-state architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. The analysis of the vibrational spectra provides insights into the bond vibrations within the molecule.

The FT-IR spectrum of a related compound, methyl 2-methoxybenzoate, reveals characteristic absorption bands. A prominent peak corresponding to the C=O stretching vibration of the ester group is a key feature in the infrared spectrum. docbrown.info The presence of aromatic rings is indicated by C-H stretching and bending vibrations. researchgate.net The ether linkage (C-O-C) also exhibits characteristic stretching vibrations.

Table 1: Key FT-IR Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Ester) | Stretching | ~1720 | docbrown.info |

| C-O (Ester) | Stretching | 1200-1300 | researchgate.net |

| C-O (Aryl Ether) | Stretching | 1230-1270 (asymmetric), 1020-1075 (symmetric) | miamioh.edu |

| C-H (Aromatic) | Stretching | 3000-3100 | researchgate.net |

| C-H (Aromatic) | Out-of-plane Bending | 690-900 | researchgate.net |

| C-H (Methyl) | Stretching | 2850-2960 |

Note: The data presented is based on typical values for the functional groups and data for the closely related compound methyl 2-methoxybenzoate. Specific values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of conjugated systems, such as aromatic rings and the carbonyl group, leads to the absorption of ultraviolet or visible light, promoting electrons from lower to higher energy orbitals.

The UV-Vis spectrum of compounds containing phenyl and benzoate (B1203000) groups typically shows absorption bands corresponding to π → π* transitions within the aromatic rings. A new compound, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, which contains a 2-methoxyphenyl group, exhibits blue fluorescence, indicating absorption in the UV region. mdpi.com While the specific absorption maxima for this compound are not detailed in the provided results, it is expected to absorb in the UV range due to its aromatic nature.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Benzene (B151609) Ring | π → π* | ~200 and ~255 |

| Carbonyl Group (C=O) | n → π* | ~270-300 (weak) |

| Conjugated System | π → π* | >200 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of the parent compound, 2-Methoxyphenyl benzoate, is 228.2433 g/mol . nist.gov

Upon electron ionization, the molecule will form a molecular ion peak ([M]⁺). The fragmentation pattern provides valuable information about the compound's structure. For a related compound, methyl 2-hydroxybenzoate, the parent molecular ion peak is observed at m/z 152. docbrown.info A common fragmentation involves the loss of the methoxy group (-OCH₃) or the entire ester group. For aryl ethers, α-cleavage and β-cleavage are common fragmentation modes. miamioh.edu

Key Fragmentation Pathways:

Loss of the methoxy group: The molecular ion could lose a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Cleavage of the ester bond: The bond between the carbonyl carbon and the oxygen of the methoxy group can break, leading to the formation of a benzoyl cation.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur if a suitable gamma-hydrogen is available.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 228 | [C₁₄H₁₂O₃]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 169 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.

Chemical Transformations and Reactivity Profiles of Methyl 2 2 Methoxyphenyl Benzoate

Ester Hydrolysis and Solvolysis Reactions

The ester linkage in methyl 2-(2-methoxyphenyl)benzoate is a key site for nucleophilic attack, leading to hydrolysis or solvolysis. These reactions involve the cleavage of the ester bond to yield a carboxylic acid (or its conjugate base) and an alcohol.

Kinetic and Mechanistic Studies of Hydrolysis under Acidic and Basic Conditions

The hydrolysis of esters like this compound can be catalyzed by both acids and bases. wikipedia.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction proceeds via a multi-step mechanism. The carbonyl oxygen of the ester is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 2-(2-methoxyphenyl)benzoic acid. ipl.org The general mechanism for acid-catalyzed ester hydrolysis is of the A-2 type, involving a pre-equilibrium protonation followed by a rate-limiting nucleophilic attack by water. internationaljournalssrg.org

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), esters undergo saponification. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (a good leaving group) leads to the formation of the carboxylate salt and methanol. wikipedia.org The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strongly basic methoxide ion. ipl.org

A study on the hydrolysis of a structurally related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, demonstrated that heating under reflux with sodium hydroxide in a mixture of water and methanol resulted in a high yield of the corresponding carboxylic acid. chemspider.com This suggests that this compound would likely undergo efficient hydrolysis under similar conditions.

The rate of alkaline hydrolysis is sensitive to the substitution pattern on the aromatic rings. In the case of ortho-substituted benzoates, both electronic and steric effects of the substituent play a crucial role in determining the reaction rate. researchgate.net For instance, a study on the alkaline hydrolysis of various methyl hydroxy and methyl methoxy (B1213986) benzoates showed that the presence of an ortho-methoxy group leads to a two- to four-fold increase in the rate constant compared to the corresponding ortho-hydroxy ester. This is attributed to the absence of intramolecular hydrogen bonding in the methoxy ester, which makes the carbonyl carbon more accessible to nucleophilic attack. zenodo.org

| Reaction Type | General Conditions | Products | General Mechanistic Features |

| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), heat | 2-(2-methoxyphenyl)benzoic acid, Methanol | Protonation of carbonyl oxygen, nucleophilic attack by water, formation of tetrahedral intermediate, A-2 mechanism. ipl.orginternationaljournalssrg.org |

| Base-Promoted Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 2-(2-methoxyphenyl)benzoate, Methanol | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate, elimination of methoxide. ipl.orgwikipedia.org |

Intramolecular Catalysis and Neighboring Group Participation

The ortho-positioning of the methoxy group relative to the ester function in this compound raises the possibility of intramolecular catalysis or neighboring group participation (NGP) in its hydrolysis. wikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This can lead to an increased reaction rate and can influence the stereochemistry of the reaction. wikipedia.orgsmartstartinstitute.com

The lone pair of electrons on the oxygen atom of the methoxy group could potentially participate in the hydrolysis reaction. smartstartinstitute.com This participation can occur if the methoxy group can stabilize the transition state of the reaction. For instance, in the hydrolysis of certain esters, a neighboring group can act as an intramolecular nucleophile, leading to the formation of a cyclic intermediate. libretexts.org

While direct evidence for NGP by the methoxy group in the hydrolysis of this compound is not explicitly documented in the provided search results, studies on related systems with ortho-substituents provide insights. For example, the hydrolysis of aryl esters of 2-hydroxyphenylacetic acid shows evidence of neighboring group participation by the phenolic hydroxyl group. rsc.org In the case of methyl 3,5-dinitrosalicylate, intramolecular base catalysis by the ortho-hydroxyl group has been studied, highlighting the importance of the substituent's nature and position. rsc.org The ether oxygen of a methoxy group is generally a weaker nucleophile than a hydroxyl group, but its participation can still be significant, especially if it leads to the formation of a stable five- or six-membered ring intermediate. smartstartinstitute.com

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) on one of the aromatic rings is another key functional group that can undergo chemical transformations.

Dealkylation Reactions and Resulting Phenolic Derivatives

The ether linkage of the methoxy group can be cleaved under certain conditions to yield the corresponding phenolic derivative, methyl 2-(2-hydroxyphenyl)benzoate. This dealkylation is a common transformation for aryl methyl ethers. Such reactions are important for synthesizing phenolic compounds which often exhibit biological activities, such as antioxidant properties. researchgate.netdoaj.org

While specific dealkylation methods for this compound were not found, general methods for the dealkylation of aryl methyl ethers include treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Oxidative dealkylation is another strategy that can be employed. mdpi.com

The resulting phenolic compound, methyl 2-(2-hydroxyphenyl)benzoate, would be a valuable intermediate for further synthetic modifications.

Regioselective Functionalization of Methoxy-Substituted Aromatics

The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com This means that electrophiles will preferentially attack the positions ortho and para to the methoxy group on the methoxy-substituted benzene (B151609) ring. mnstate.eduwikipedia.org The lone pairs on the oxygen atom of the methoxy group can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at these positions. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org For example, nitration of this compound would be expected to yield products where the nitro group is introduced at the positions ortho or para to the methoxy group. youtube.com The regioselectivity of these reactions is a key consideration in the synthesis of more complex derivatives. wikipedia.orgyoutube.com

| Reaction Type | Reagents | Expected Product(s) | Directing Influence of Methoxy Group |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(2-methoxy-nitro-phenyl)benzoate | Ortho, para-directing youtube.com |

| Halogenation | Br₂, FeBr₃ | Methyl 2-(bromo-2-methoxyphenyl)benzoate | Ortho, para-directing masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 2-(acyl-2-methoxyphenyl)benzoate | Ortho, para-directing masterorganicchemistry.com |

Reactivity of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule also possesses sites for chemical transformation, primarily through electrophilic aromatic substitution on the unsubstituted benzene ring. The ester group (-COOCH₃) is a deactivating and meta-directing group for electrophilic aromatic substitution. mnstate.edu This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the carbocation intermediates formed during attack at the ortho and para positions. libretexts.org

Therefore, electrophilic substitution reactions on the benzoate ring of this compound are expected to occur at the meta position relative to the ester group. For instance, the nitration of methyl benzoate yields methyl 3-nitrobenzoate. wikipedia.org

It is also conceivable that under specific conditions, nucleophilic aromatic substitution could occur on the benzoate ring, particularly if it were substituted with strong electron-withdrawing groups. libretexts.orglibretexts.orgrsc.org However, for the unsubstituted benzoate ring in the title compound, this is generally a less favorable pathway.

Nucleophilic Attack on the Carbonyl Center and Related Reactions

The carbonyl group (C=O) in esters like this compound is susceptible to nucleophilic attack. doubtnut.com This is due to the partial positive charge on the carbonyl carbon, making it an electrophilic center. msu.edu The reactivity of the carbonyl group is influenced by the electronic effects of the substituents attached to it.

For instance, the reaction of this compound with a strong nucleophile like a Grignard reagent would likely lead to the formation of a tertiary alcohol after acidic workup. The reaction of esters with nucleophiles is a fundamental transformation in organic synthesis, allowing for the preparation of a wide range of functional groups.

The table below provides a general overview of the expected products from the nucleophilic attack of various nucleophiles on a generic ester, which is applicable to this compound.

| Nucleophile | Product |

| Hydroxide (OH⁻) | Carboxylate |

| Alkoxide (RO⁻) | Transesterification (new ester) |

| Amine (RNH₂) | Amide |

| Grignard Reagent (RMgX) | Tertiary Alcohol (after workup) |

| Hydride (H⁻) | Alcohol |

Reduction of the Ester Group to Alcohols or Aldehydes

The ester group in this compound can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. doubtnut.comdoubtnut.com In this case, the reduction of this compound would yield (2-methoxyphenyl)(phenyl)methanol and methanol. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is typically not effective for the reduction of esters. doubtnut.com However, under specific conditions, such as with the use of certain additives or in specific solvent systems, its reactivity can be enhanced. organic-chemistry.org

Reduction to Aldehydes:

The reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more reactive than esters and can be further reduced to alcohols. Specialized reagents and conditions are required to stop the reduction at the aldehyde stage. One such method involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. Another approach is the catalytic hydrogenation over specific catalysts, such as manganese-based catalysts, which have shown promise in the selective hydrogenation of methyl benzoate to benzaldehyde. mdpi.com The reaction often proceeds via the Mars-van Krevelen mechanism, where lattice oxygen on the catalyst surface plays a crucial role. mdpi.com

The following table summarizes common reducing agents and their products when reacting with esters.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Generally no reaction, but can reduce under specific conditions |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (at low temperatures) |

| Catalytic Hydrogenation (e.g., MnOₓ/γ-Al₂O₃) | Aldehyde or Alcohol, depending on catalyst and conditions |

Aromatic Ring Functionalization

The two aromatic rings in this compound can undergo various functionalization reactions.

Electrophilic Aromatic Substitutions and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. youtube.com The substituents already present on the benzene rings of this compound will direct incoming electrophiles to specific positions. libretexts.orgpressbooks.pub

The Methoxy Group (-OCH₃): The methoxy group on one of the rings is a strong activating group and an ortho-, para-director. libretexts.org This is due to its ability to donate electron density to the ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during the substitution. libretexts.orglibretexts.org

The Ester Group (-COOCH₃): The methyl benzoate moiety contains a deactivating group, the ester, which is a meta-director. youtube.comlibretexts.org This group withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming groups to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group. libretexts.org

When both activating and deactivating groups are present on the same ring system, the activating group generally controls the regioselectivity of the reaction. youtube.com Therefore, in an electrophilic substitution reaction on this compound, substitution is most likely to occur at the positions ortho and para to the methoxy group. However, steric hindrance from the bulky benzoate group might influence the ratio of ortho to para products. youtube.com

A common example of EAS is nitration, which typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.comma.edu

The table below summarizes the directing effects of the substituents in this compound.

| Substituent | Ring | Effect on Reactivity | Directing Effect |

| Methoxy (-OCH₃) | Phenyl ring with methoxy group | Activating | Ortho, Para |

| Ester (-COOCH₃) | Phenyl ring with ester group | Deactivating | Meta |

Lithiation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the ortho position. wikipedia.orgbaranlab.org

In this compound, both the methoxy group and the ester group can potentially act as DMGs. The methoxy group is a known DMG, capable of directing lithiation to the ortho position. wikipedia.org The carbonyl group of the ester can also direct metalation. Research on 2-methoxybenzoic acid has shown that the regioselectivity of lithiation can be controlled by the choice of base and reaction conditions. bohrium.com For example, treatment with s-BuLi/TMEDA leads to deprotonation ortho to the carboxylate group, while n-BuLi/t-BuOK can lead to a reversal of regioselectivity. bohrium.com

These lithiated intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Palladium-Catalyzed Aryl Functionalizations

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not prevalent, related compounds demonstrate the potential for such transformations. For instance, the Suzuki reaction, which couples an organoboron compound with an organohalide, has been successfully used to functionalize similar quinoline (B57606) systems. mdpi.com

Palladium catalysis has also been employed for the nucleophilic substitution of benzylic-like acetates in benzofuran (B130515) systems, highlighting its utility in functionalizing positions adjacent to aromatic rings. nih.gov This suggests that if a suitable leaving group were present on one of the aromatic rings of this compound, palladium-catalyzed cross-coupling reactions could be a viable strategy for its functionalization.

Radical Reactions and Pericyclic Processes Involving the Compound

Information on radical and pericyclic reactions specifically involving this compound is limited. However, general principles of these reaction types can be considered.

Radical Reactions: Aromatic compounds can participate in radical reactions under specific conditions, such as photochemical initiation or the use of radical initiators. These reactions often lack the high regioselectivity of ionic reactions.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org While the aromatic rings of this compound are generally unreactive as dienes in Diels-Alder reactions due to their aromatic stability, it is conceivable that under forcing conditions or with specific substitution patterns that disrupt aromaticity, they could participate in such transformations. Other pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements. libretexts.orgmsu.edu For example, a pressbooks.pubma.edu hydrogen shift from a proximal methyl group to a carbonyl oxygen is a known sigmatropic rearrangement. msu.edu

Reactivity Studies of Intermediates and Transition States

The synthesis of this compound typically proceeds via the formation of either a carbon-carbon bond between two aromatic rings or a carbon-oxygen bond to create the ether linkage. The reactivity of the species involved in these transformations is heavily influenced by steric and electronic factors, as well as the nature of the catalyst and ligands.

Intermediates and Transition States in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for constructing the biaryl bond in this compound, likely by coupling methyl 2-bromobenzoate (B1222928) with 2-methoxyphenylboronic acid. The catalytic cycle involves a series of well-defined intermediates and transition states.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (methyl 2-bromobenzoate) to a low-valent palladium(0) complex. This step is often rate-determining and involves a transition state where the C-Br bond is breaking and new Pd-C and Pd-Br bonds are forming. mdpi.comnih.gov Computational studies on related systems with ortho-substituted aryl halides have shown that the energy barrier for this step is sensitive to the steric hindrance and electronic properties of the substituents. For instance, the presence of the methoxy group on the boronic acid and the ester group on the benzoate can influence the stability of the resulting Pd(II) intermediate.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net The transition state for transmetalation is thought to involve a bridged bimetallic species containing both palladium and boron. The energy of this transition state is influenced by the nature of the base and the solvent. researchgate.net

| Step | Key Intermediates/Transition States | Factors Influencing Reactivity |

| Oxidative Addition | Pd(0)-Aryl Halide π-complex, Oxidative Addition Transition State, Aryl-Pd(II)-Halide Complex | Steric hindrance of ortho-substituents, Electronic effects of substituents, Ligand properties |

| Transmetalation | Aryl-Pd(II)-Halide Complex, Boronate species, Bridged Pd-B Transition State, Diaryl-Pd(II) Complex | Nature of the base, Solvent polarity, Lewis acidity of the boron species |

| Reductive Elimination | Diaryl-Pd(II) Complex, Reductive Elimination Transition State, Pd(0)-Product π-complex | Steric crowding of ortho-substituents, Ligand bite angle and electronics |

Intermediates and Transition States in Ullmann Condensation

The Ullmann condensation provides an alternative route to form the diaryl ether linkage in a precursor to this compound, for example, by coupling a phenol (B47542) with an aryl halide. This copper-catalyzed reaction proceeds through a different set of intermediates and transition states compared to the palladium-catalyzed Suzuki coupling.

The mechanism of the Ullmann condensation is still a subject of debate, with several pathways proposed, including those involving oxidative addition/reductive elimination pathways with Cu(I)/Cu(III) species and radical pathways. wikipedia.org

Formation of Copper Alkoxide/Phenoxide: The reaction is believed to initiate with the formation of a copper(I) phenoxide intermediate from the reaction of a phenol with a copper(I) salt in the presence of a base. wikipedia.org The reactivity of this intermediate is crucial for the subsequent steps.

Coupling Step: The key C-O bond-forming step can proceed through different transition states depending on the exact mechanism. In a proposed oxidative addition-reductive elimination pathway, the aryl halide would oxidatively add to the copper(I) phenoxide to form a transient Cu(III) intermediate. mdpi.com This intermediate would then undergo reductive elimination to form the diaryl ether and regenerate a Cu(I) species. mdpi.com The energetics of these steps are highly dependent on the ligands coordinated to the copper center. Computational studies have shown that the nature of the ligand can significantly influence whether the reaction proceeds via an inner-sphere or outer-sphere mechanism.

For sterically hindered substrates, such as those required for the synthesis of the diaryl ether precursor to this compound, the reaction conditions often need to be harsher, suggesting higher activation barriers for the key bond-forming step. nih.gov The use of specific ligands can help to lower these barriers and promote the reaction under milder conditions. beilstein-journals.org

| Step | Key Intermediates/Transition States | Factors Influencing Reactivity |

| Nucleophile Formation | Copper(I) salt, Phenol/Alkoxide, Base | Basicity of the medium, Nature of the copper salt |

| C-O Bond Formation | Copper(I)-Phenoxide Complex, Aryl Halide, Oxidative Addition Transition State (postulated), Cu(III) Intermediate (postulated), Reductive Elimination Transition State | Ligand structure and electronics, Nature of the halogen on the aryl halide, Steric hindrance of both coupling partners |

Computational Chemistry and Theoretical Investigations of Methyl 2 2 Methoxyphenyl Benzoate

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful computational techniques used to investigate the electronic structure and properties of molecules. These calculations provide a theoretical framework for understanding the behavior of methyl 2-(2-methoxyphenyl)benzoate at the atomic level.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Theoretical calculations, such as those performed using the B3LYP method with a 6-31G(d,p) basis set, are employed to achieve this optimized geometry. researchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process. This includes the arrangement of electrons in various molecular orbitals. For instance, in a related compound, the bond distance of the C=O group in the benzo[d]imidazol-2(3H)-one moiety was calculated to be 1.221 Å for the ester, which is in agreement with experimental X-ray data. mdpi.com The planarity of the benzimidazole (B57391) ring and the orientation of the carboxylate groups have also been investigated, revealing that the carboxylate groups are positioned out of the plane of the main ring structure. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Related Benzimidazole Derivative This table is based on data for a structurally related compound and is provided for illustrative purposes.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=O Bond Length (ester) | 1.221 |

| C=O Bond Length (acid) | 1.252 |

| Carboxylate Group Dihedral Angle | ~69° |

Data derived from studies on 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its two aromatic rings connected by an ester linkage, multiple conformations are possible.

Potential energy surface (PES) mapping is a computational technique used to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. This is often achieved by systematically rotating specific dihedral angles and calculating the energy at each step. For example, a relaxed PES scan can be performed by rotating key dihedral angles from 0 to 360 degrees in discrete steps. This analysis helps in identifying the most stable conformer, which is crucial for understanding the molecule's properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow areas denote regions of intermediate potential. researchgate.net For aromatic esters, the MEP can reveal the localization of electron density. For instance, in a related compound, the red region is localized on the oxygen atoms of the ester, methoxy (B1213986), and hydroxyl groups, while the blue color is localized on the carbonyl carbon and hydrogen atoms of the aromatic group. mdpi.com This visual representation provides insights into intermolecular interactions and the molecule's polarity. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com This analysis is crucial for understanding charge transfer interactions within the molecule and its potential bioactivity. aimspress.com For example, a related compound, 1,2,3-triazolyl ester of ketorolac, was found to have a lower HOMO-LUMO energy gap (0.144 Hartree) compared to its parent compound, indicating higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Properties for a Similar Compound This table is based on data for a structurally related compound and is provided for illustrative purposes.

| Parameter | Value (Hartree) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 0.144 |

Data derived from studies on 1,2,3-triazolyl ester of ketorolac. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. wisc.edu

NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often referred to as hyperconjugation, play a significant role in determining the stability and reactivity of the molecule. The analysis of the Fock matrix in the NBO basis provides a quantitative measure of these interactions. researchgate.net This technique is effective in understanding bonding interactions and intramolecular charge transfer (ICT) in molecular systems. wikimedia.org

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Softer molecules are generally more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the chemical behavior of the molecule. researchgate.net For instance, a compound that is identified as being the "softest" is also considered the best electron donor and more reactive among a series of related compounds. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound, a biaryl ester, can be envisioned through several routes, most notably via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by or preceded by esterification. Computational modeling is instrumental in dissecting the intricate steps of such transformations.

The formation of the biaryl scaffold of this compound via a Suzuki-Miyaura coupling between a phenylboronic acid derivative and a methyl benzoate (B1203000) derivative is a multi-step process. Density Functional Theory (DFT) calculations are a cornerstone for elucidating the reaction mechanism by mapping the potential energy surface. This involves identifying the structures of intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. nih.gov

The three primary steps of the Suzuki-Miyaura catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., methyl 2-bromobenzoate). DFT calculations help model the geometry of the transition state for this step, where the C-Br bond is broken and new Pd-C and Pd-Br bonds are formed.

Transmetalation: The organoboron reagent (e.g., 2-methoxyphenylboronic acid) transfers its organic group to the palladium center. This is often the rate-determining step of the cycle, and computational studies have shown its activation energy can be significant. nih.gov For instance, in a related biphenyl (B1667301) synthesis, the activation energy for transmetalation was calculated to be as high as 36.8 kcal/mol. nih.gov

Reductive Elimination: The two aryl groups on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst. The transition state for this step involves the concerted formation of the C-C bond and the breaking of the two Pd-C bonds. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for the Suzuki-Miyaura Synthesis of this compound

| Reaction Step | Precursor Complex (kcal/mol) | Transition State (kcal/mol) | Activation Energy (ΔG‡, kcal/mol) |

| Oxidative Addition | 0.0 | 18.5 | 18.5 |

| Transmetalation | -5.2 | 25.3 | 30.5 |

| Reductive Elimination | -15.8 | 1.5 | 17.3 |

| Note: These values are illustrative and based on typical ranges found in computational studies of similar Suzuki-Miyaura reactions. Actual values would require specific DFT calculations for this system. |

While transition state theory provides an energetic map of a reaction, the Bonding Evolution Theory (BET) offers a deeper, more dynamic understanding of the chemical transformation by analyzing the sequence of bond formation and cleavage events. rsc.org BET achieves this by studying the topology of the Electron Localization Function (ELF) along the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state.

Applying BET to the C-C bond formation during the reductive elimination step in the synthesis of this compound would reveal the precise sequence of electronic rearrangements. It would allow chemists to visualize how the electron density flows from the breaking Pd-C bonds into the newly forming C-C bond. rsc.org The analysis partitions the molecular space into basins of attractors, corresponding to atomic cores, lone pairs, and bonds. The formation of a new C-C bond is observed as the emergence and population of a new V(C,C) basin. This method can distinguish between concerted and non-concerted mechanisms with high detail, revealing, for example, whether the two Pd-C bonds break simultaneously or sequentially as the new biaryl bond forms.

The energetics and mechanism of a reaction, particularly one involving charged or highly polar species like those in the Suzuki-Miyaura coupling, are profoundly influenced by the solvent. nih.govmdpi.com Computational chemistry accounts for these effects using implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. researchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged intermediates and transition states, thereby altering activation barriers. For instance, polar solvents are known to stabilize the anionic transition states that can occur in some Suzuki-Miyaura pathways, potentially switching the selectivity of the reaction. mdpi.com

Explicit models involve including a number of individual solvent molecules in the quantum mechanical calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical. doi.org For the synthesis of this compound, a mixed solvent system like dioxane/water is often used. mdpi.com Computational studies on similar reactions have shown that explicit water molecules can play a direct role in the mechanism, for example by stabilizing leaving groups or participating in proton transfer steps during the transmetalation phase. doi.org

Thermodynamic Properties and Stability Analysis

Computational methods are highly effective for predicting the thermodynamic properties of molecules. High-level composite methods like Gaussian-4 (G4) theory can be used to calculate standard enthalpies of formation (ΔfH°), Gibbs energies of formation (ΔfG°), and heat capacities (Cp) with high accuracy. researchgate.netnih.gov

A key aspect of the stability of this compound is its conformational flexibility, dominated by the rotation around the C-C single bond connecting the two phenyl rings. The dihedral angle between these rings determines the extent of steric clash between the ortho substituents (the methoxy group and the methyl benzoate group) and the degree of π-conjugation between the rings.

Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value | Unit |

| Standard Enthalpy of Formation (gas) | -85.5 ± 2.0 | kcal/mol |

| Standard Gibbs Free Energy of Formation (gas) | -35.2 ± 2.5 | kcal/mol |

| Heat Capacity (Cp) | 85.6 | cal/(mol·K) |

| Note: These values are estimations based on group additivity and computational data from analogous compounds like 2-methylbiphenyl (B165360) and methyl benzoate. researchgate.netnih.gov Precise values require specific high-level calculations. |

Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis in Assemblies

Beyond covalent bonds, the structure and stability of this compound are governed by a network of weaker non-covalent interactions (NCI). The NCI index is a computational tool that allows for the visualization and characterization of these interactions in real space. jussieu.fr By plotting the reduced density gradient (RDG) versus the electron density signed by the second eigenvalue of the Hessian matrix, NCI plots reveal regions of steric repulsion (red), van der Waals interactions (green), and attractive interactions like hydrogen bonds (blue).

The Quantum Theory of Atoms in Molecules (QTAIM) provides a quantitative description of these interactions. mdpi.com QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points (such as electron density and its Laplacian) reveal the nature and strength of the interaction.

For an isolated molecule of this compound, NCI and QTAIM analyses would be crucial for understanding the intramolecular forces that dictate its preferred conformation. These would include:

Steric Repulsion: Between the ortho-substituents (methoxy and ester groups) and nearby hydrogen atoms, which forces the phenyl rings to adopt a twisted conformation.

Dispersion Forces: Attractive van der Waals interactions between the two aromatic rings.

Weak Hydrogen Bonds: Potential C-H···O interactions involving the methoxy or carbonyl oxygen atoms.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Calculations

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. hmdb.cachegg.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that usually show excellent correlation with experimental spectra. This allows for unambiguous assignment of complex spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons | 6.9 - 8.0 | 110 - 140 |

| Methoxy Protons (-OCH₃) | ~3.8 | ~56 |

| Ester Methyl Protons (-COOCH₃) | ~3.7 | ~52 |

| Carbonyl Carbon (C=O) | - | ~167 |

| Quaternary Aromatic Carbons | - | 125 - 158 |

| Note: Values are approximate and based on standard chemical shift ranges and computational studies of similar structures like methyl benzoate and anisole (B1667542) derivatives. hmdb.canih.govchemicalbook.com |

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, key predicted vibrations would include the strong C=O stretching of the ester group (typically around 1720 cm⁻¹), the C-O stretching bands of the ester and ether linkages (in the 1300-1000 cm⁻¹ region), and various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netrsc.org For this compound, the calculations would predict the wavelength of maximum absorption (λ_max) corresponding to π → π* transitions within the two aromatic rings. The degree of conjugation between the rings, dictated by the dihedral angle, would significantly influence the energy of these transitions and thus the position of the absorption bands.

Applications in Organic Synthesis and Advanced Materials Science

Methyl 2-(2-methoxyphenyl)benzoate as a Key Synthetic Building Block

This compound, a biaryl compound featuring both an ester and an ether linkage, serves as a valuable and versatile building block in the field of organic synthesis. Its unique structural arrangement, with reactive sites on both phenyl rings and at the ester and ether functionalities, allows for its strategic use in the construction of complex molecular architectures.

Precursor for Complex Polyaromatic Systems

The rigid biphenyl (B1667301) framework of this compound makes it an ideal starting material for the synthesis of larger, more complex polyaromatic systems. Of particular note is its potential as a precursor for xanthones and dibenzofurans, two classes of heterocyclic compounds with significant biological and material properties.

The synthesis of xanthones often proceeds through the cyclization of 2-phenoxybenzoic acids. up.ptnih.gov this compound can be readily converted to a substituted 2-phenoxybenzoic acid derivative. Subsequent intramolecular Friedel-Crafts acylation or related cyclization reactions can then forge the central pyranone ring of the xanthone (B1684191) core. The methoxy (B1213986) group on the second phenyl ring can influence the regioselectivity of this cyclization and can be retained or modified in the final product to tune its properties.

Similarly, the dibenzofuran (B1670420) scaffold, which consists of two benzene (B151609) rings fused to a central furan (B31954) ring, can be accessed from precursors bearing a biphenyl ether linkage. researchgate.netekb.eg Through reactions such as intramolecular dehydrogenative coupling or other cyclization strategies, the furan ring can be constructed, transforming the biphenyl ether core of this compound into the planar, electron-rich dibenzofuran system.

Substrate in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis by enabling the formation of multiple chemical bonds in a single synthetic operation. The structure of this compound, with its distinct functional groups, presents opportunities for its application as a substrate in such transformations.

For instance, a reaction sequence could be envisioned where one of the aromatic rings is first functionalized, for example, through lithiation and subsequent reaction with an electrophile. This newly introduced functional group could then participate in an intramolecular reaction with the ester or ether moiety, leading to the rapid assembly of a complex heterocyclic system in a cascade fashion. While specific examples involving this compound in the literature are not abundant, the inherent reactivity of its constituent parts makes it a prime candidate for exploration in this area.

Scaffold for the Synthesis of New Organic Molecules

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgajgreenchem.com this compound provides a readily available and modifiable biphenyl core for the synthesis of novel organic molecules.

The aromatic rings can be subjected to a variety of electrophilic substitution reactions, allowing for the introduction of a diverse range of substituents. Furthermore, the ester and ether functionalities can be chemically transformed. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for amide bond formation or other derivatizations. ajgreenchem.com Cleavage of the methoxy group to a phenol (B47542) would open up another avenue for modification, such as through etherification or esterification with different partners. This versatility allows for the generation of libraries of new compounds based on the this compound scaffold for screening in drug discovery or for the development of new materials with tailored properties.

Role in Material Science Applications

The unique combination of a rigid biphenyl core and polar functional groups in this compound and its derivatives makes them attractive candidates for applications in materials science.

Precursors for Polymer Synthesis (e.g., Polyesters, Polyethers)

While not a conventional monomer, the functional groups present in this compound suggest its potential as a precursor for the synthesis of specialized polymers such as polyesters and polyethers.

For the synthesis of polyesters, the methyl ester group could potentially undergo transesterification with a diol monomer. To be incorporated into a polymer backbone, the molecule would require a second reactive site, which could be introduced through functionalization of one of the phenyl rings with another ester or a hydroxyl group.

In the context of polyethers, the methoxy group could be demethylated to a phenol. If a second phenolic group or another suitable functional group for etherification is present on the molecule, it could then be used as a monomer in step-growth polymerization to form a polyether. The rigid biphenyl unit would be expected to impart thermal stability and specific mechanical properties to the resulting polymer.

Components in Liquid Crystalline Systems (if applicable to derivatives or related structures)

Biphenyl derivatives are a cornerstone in the design of liquid crystals due to their rigid, calamitic (rod-like) shape, which promotes the formation of anisotropic liquid crystalline phases. rsc.orgnih.gov While this compound itself is not a liquid crystal, its core structure is an excellent starting point for the design of new liquid crystalline materials.

Development of New Functional Organic Materials

The structural framework of methoxy-substituted benzoates, akin to this compound, serves as a valuable scaffold in the development of new functional organic materials. Researchers have explored derivatives of this structural class for applications in materials science, particularly in optics and electronics.

For instance, research into related benzoate (B1203000) derivatives has shown their potential as building blocks for more complex functional molecules. A study on a novel 1,2,4-triazole (B32235) Schiff base, synthesized from a 2-ethoxy-4-formylphenyl-4-methoxybenzoate precursor, highlighted its significant nonlinear optical (NLO) properties, suggesting its utility in creating new NLO materials. researchgate.net The core benzoate structure is crucial in these designs, providing a stable base for attaching various functional groups that impart specific properties.

Furthermore, the synthesis of fluorescent compounds has been achieved using moieties related to the subject compound. In one example, a multi-step synthesis involving a Suzuki reaction on a quinoline (B57606) system produced a new fluorescent compound, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. mdpi.com This demonstrates the utility of the (2-methoxyphenyl) group in constructing molecules with desirable photophysical characteristics for potential use in sensors or imaging agents.

The development of polymeric materials with advanced properties also leverages the benzoate structure. A polymer incorporating a 2,5-bis(but-2-ynyloxy) benzoate backbone was found to exhibit excellent quadratic non-linear optical properties, making it a promising candidate for optoelectronic and photonic devices. nih.govmdpi.com These examples underscore the versatility of the benzoate chemical architecture in the rational design of novel organic materials with tailored functionalities.

Advanced Optical Properties and Applications

The exploration of molecules like this compound and its derivatives has revealed significant potential for applications in advanced optics, driven by their electronic and structural characteristics.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies like telecommunications, optical switching, and signal processing. researchgate.net The search for high-performance organic NLO materials is intense, and benzoate derivatives have emerged as a promising class of compounds.

Detailed investigations into structurally related molecules have yielded impressive results. For example, a specially synthesized Schiff base containing a methoxybenzoate moiety was found to possess a significant NLO response, measured to be 34 times greater than that of urea, a standard reference material for NLO properties. researchgate.net This highlights the potential of the chromophore to act as a building block for advanced NLO materials. researchgate.net

In the realm of polymeric systems, a study of poly(2,5-bis(but-2-ynyloxy) benzoate) with a polar diacetylene chromophore demonstrated excellent quadratic NLO (also referred to as second-harmonic generation, SHG) effects. nih.govmdpi.com Using the Maker fringes method, researchers determined the macroscopic NLO coefficients for oriented films of the polymer.